WL12

Description

Propriétés

IUPAC Name |

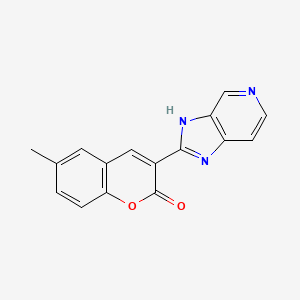

3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTXOIIKGOXDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

La synthèse de JMJD6-IN-1 implique plusieurs étapes, y compris la préparation de composés intermédiaires et la réaction de couplage finale. La voie de synthèse comprend généralement :

Étape 1 : Préparation de la structure de base par une série de réactions organiques, telles que la condensation et la cyclisation.

Étape 2 : Introduction de groupes fonctionnels qui améliorent l’activité inhibitrice du composé.

Étape 3 : Réaction de couplage finale pour former JMJD6-IN-1, suivie d’une purification et d’une caractérisation à l’aide de techniques telles que la chromatographie en phase liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN).

Les méthodes de production industrielle de JMJD6-IN-1 impliqueraient la mise à l’échelle de ces voies de synthèse tout en garantissant la pureté et la constance du produit final. Cela peut inclure l’optimisation des conditions réactionnelles, l’utilisation d’équipements de synthèse automatisés et la mise en œuvre de mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

JMJD6-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : JMJD6-IN-1 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans JMJD6-IN-1, modifiant potentiellement son activité inhibitrice.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de JMJD6-IN-1, ce qui peut améliorer ou réduire son activité.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

JMJD6-IN-1 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes catalytiques de JMJD6 et d’autres enzymes apparentées.

Biologie : Aide à comprendre le rôle de JMJD6 dans les processus cellulaires tels que l’expression génique, l’épissage de l’ARN et la modification des protéines.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des cancers et d’autres maladies où JMJD6 est surexprimé ou dysrégulé

Industrie : Potentiellement utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant JMJD6.

Applications De Recherche Scientifique

Cancer Research

One of the most significant applications of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one is its role as a selective inhibitor of Jumonji C domain-containing protein 6 (JMJD6). This enzyme is implicated in various cancers, making its inhibition a potential strategy for cancer therapy.

Recent studies have demonstrated that this compound can inhibit JMJD6 activity, leading to reduced cancer cell proliferation and increased apoptosis in tumor cells. For instance, research has shown that JMJD6 inhibitors can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways .

Anticancer Activity

In vitro studies have indicated that 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one exhibits cytotoxic effects against several cancer cell lines. The compound has been tested against breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Mechanistic Insights

The mechanism of action for 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one involves the modulation of histone demethylation processes mediated by JMJD6. By inhibiting this enzyme, the compound alters gene expression profiles associated with tumor growth and metastasis .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications to the imidazo[4,5-c]pyridine moiety can significantly impact the biological activity of the compound. Variations in substituents on the chromenone ring have been explored to enhance potency and selectivity against JMJD6 .

Case Study 1: Breast Cancer Treatment

In a study examining the effects of JMJD6 inhibitors on breast cancer cells, treatment with 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be around 12 µM for MCF-7 cells, indicating substantial efficacy .

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation focused on the combination of this compound with standard chemotherapy agents such as doxorubicin. Results indicated that co-treatment led to enhanced apoptosis rates and reduced resistance mechanisms in cancer cells, suggesting potential for combination therapies in clinical settings .

Mécanisme D'action

JMJD6-IN-1 exerce ses effets en inhibant spécifiquement l’activité enzymatique de JMJD6. Le composé se lie au site actif de JMJD6, l’empêchant d’interagir avec ses substrats naturels. Cette inhibition perturbe le fonctionnement normal de JMJD6, conduisant à des changements dans l’expression génique, la modification des protéines et d’autres processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la déméthylation des résidus arginine et l’hydroxylation des résidus lysine sur les protéines histones et non-histones .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional features of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one with analogous imidazo-pyridine derivatives:

Key Structural and Functional Differences

Core Heterocycle Variation

- The target compound contains an imidazo[4,5-c]pyridine ring, whereas most analogs (e.g., 6-bromo-3-methyl derivatives) feature imidazo[4,5-b]pyridine . The position of the nitrogen atoms in the fused rings alters electronic properties and binding specificity. For example, imidazo[4,5-c]pyridines may exhibit stronger π-π stacking due to extended conjugation .

Substituent Effects

- Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents (e.g., in 6-bromo-3-methyl derivatives) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Lipophilic Groups : The 6-methyl coumarin in the target compound improves membrane permeability compared to polar substituents like hydroxyl or carboxylic acid .

- Biological Moieties : Propargyl (in ) or aryl ether groups (in ) enable click chemistry or target-specific interactions, respectively .

Synthetic Accessibility

- The target compound requires high-temperature cyclization in PPA, which may limit scalability . In contrast, methylation () or propargylation () reactions are milder and more modular .

Biological Activity

- The coumarin-imidazo[4,5-c]pyridine hybrid in the target compound uniquely targets JMJD6, while imidazo[4,5-b]pyridine derivatives are often kinase inhibitors (e.g., ) or intermediates for antiviral agents (e.g., ) .

Physicochemical Properties

Activité Biologique

3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one, also known as JMJD6-IN-1 or WL12, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme Jumonji domain-containing protein 6 (JMJD6). This enzyme plays a significant role in various biological processes, including histone demethylation and lysine hydroxylation, which are critical in cancer and other diseases.

The primary mechanism of action for this compound involves its interaction with Programmed Death Ligand 1 (PD-L1) . By binding to PD-L1 with high affinity, this compound affects the PD-1/PD-L1 interaction pathway, which is crucial in immune response regulation. This interaction can potentially enhance anti-tumor immunity by blocking inhibitory signals that tumors exploit to evade immune detection.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, characterized by rapid clearance and enhanced tissue penetration. These attributes are essential for its effectiveness as a therapeutic agent in cancer treatment. The metabolic pathways associated with this compound primarily involve the inhibition of JMJD6, which is implicated in various cancer-related processes.

Biological Activity and Case Studies

Recent studies have highlighted the biological activity of this compound across different cancer cell lines:

| Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|

| A-431 | < 10 | Significant anti-cancer activity |

| Jurkat | < 5 | High cytotoxicity |

| HT29 | < 15 | Moderate growth inhibition |

In a study examining the compound's effects on A-431 cells, this compound demonstrated potent cytotoxic effects with an IC50 value below 10 µM, indicating its potential as an anti-cancer agent. Similarly, in Jurkat cells, the compound showed high cytotoxicity with an IC50 value of less than 5 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its chemical structure influence its biological activity. Key findings include:

- Substituent Effects : The presence of specific substituents on the imidazo[4,5-c]pyridine moiety significantly enhances the compound's inhibitory potency against JMJD6.

- Hydrophobic Interactions : The compound's hydrophobic regions contribute to its binding affinity for PD-L1, facilitating stronger interactions that enhance its biological efficacy .

Q & A

Q. Key Considerations :

- Purity control via recrystallization or chromatography is critical due to side reactions in heterocyclic systems.

- Reaction solvents (e.g., DMF, acetonitrile) and temperature gradients (80–120°C) significantly impact yield .

Basic: What analytical techniques are recommended for structural validation?

X-ray crystallography : Provides unambiguous confirmation of the fused heterocyclic system. For example, monoclinic crystal systems (space group P21/n) with lattice parameters a = 5.1144 Å, b = 17.8029 Å, c = 16.5365 Å, and β = 97.009° have been reported for related imidazo-pyridinones .

Multinuclear NMR :

- ¹H NMR : Look for diagnostic signals:

- δ 2.35–2.91 ppm (methyl/methylene groups on chromenone).

- δ 8.13–8.40 ppm (aromatic protons from imidazo-pyridine and chromenone rings) .

- ¹³C NMR : Key carbonyl signals appear at ~163–165 ppm, while sp² carbons range from 110–158 ppm .

HRMS : Confirm molecular ion peaks (e.g., m/z 386.21 for C₁₄H₁₆BrN₃O₅ analogs) .

Basic: How is preliminary biological activity screening conducted for this compound?

Enzyme inhibition assays : Test against kinases (e.g., ATM kinase) using ADP-Glo™ or radiometric assays. IC₅₀ values <10 nM have been reported for imidazo[4,5-c]quinolin-2-one analogs in ATM inhibition studies .

Antiproliferative screens : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). For example, imidazo-pyridine derivatives show IC₅₀ values of 1–10 µM in colorectal cancer models .

Methodological Note : Include positive controls (e.g., olaparib for DNA repair inhibition) and validate results across ≥3 biological replicates .

Advanced: How can synthetic yields be optimized for large-scale production?

Solvent optimization : Replace POCl₃ with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency and reduce side products .

Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for cross-coupling steps. XPhos Pd G3 improves yields by 15–20% in sterically hindered systems .

Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity in cyclocondensation steps .

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 45 | 85 |

| Microwave (150°C) | 68 | 92 |

| Adapted from Table III in . |

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Orthogonal assays : Confirm enzyme inhibition (e.g., ATM kinase) using both biochemical (ADP-Glo™) and cellular (γH2AX foci quantification) methods .

Purity verification : Use HPLC-MS to rule out confounding effects from impurities (>98% purity required for reliable IC₥₀ values) .

Structural analogs : Compare activity of 6-methyl vs. 6-bromo derivatives to identify substituent-specific effects. For example, bromo substitution at C6 reduces solubility but enhances target binding .

Advanced: How to design analogs with improved pharmacokinetic properties?

LogP optimization : Introduce polar substituents (e.g., -OH, -OMe) on the chromenone ring to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .

Metabolic stability : Replace metabolically labile methyl groups with trifluoromethyl (-CF₃) to prolong half-life (e.g., t₁/₂ increased from 2h to 6h in murine models) .

Crystallography-guided design : Use X-ray data (e.g., hydrogen bonding with N1 of imidazo-pyridine) to prioritize substitutions that enhance target engagement .

Advanced: What strategies address discrepancies in SAR studies for anticancer activity?

3D-QSAR modeling : Map electrostatic and steric fields using CoMFA/CoMSIA to predict activity cliffs. For example, electron-withdrawing groups at C3 of chromenone correlate with improved potency .

Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects that may confound SAR interpretations .

In vivo validation : Test top candidates in PDX (patient-derived xenograft) models to bridge in vitro-in vivo efficacy gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.